molecular formula C5H6BrClN2O2 B13459443 methyl 2-bromo-1H-imidazole-5-carboxylate hydrochloride

methyl 2-bromo-1H-imidazole-5-carboxylate hydrochloride

Cat. No.: B13459443
M. Wt: 241.47 g/mol
InChI Key: VRQTVZZOBJBTOM-UHFFFAOYSA-N
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Description

Methyl 2-bromo-1H-imidazole-5-carboxylate hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 2-position and a carboxylate group at the 5-position of the imidazole ring, with a methyl ester and hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-1H-imidazole-5-carboxylate hydrochloride typically involves the bromination of a suitable imidazole precursor. One common method is the bromination of 1-methylimidazole-5-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-1H-imidazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted imidazole derivatives.

    Reduction: Formation of 1-methylimidazole-5-carboxylate.

    Oxidation: Formation of imidazole N-oxides.

Scientific Research Applications

Methyl 2-bromo-1H-imidazole-5-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-1H-imidazole-5-carboxylate hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom and carboxylate group play crucial roles in binding to the target molecules, influencing the compound’s efficacy and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-1H-imidazole-5-carboxylate hydrochloride is unique due to the presence of both the bromine atom and carboxylate group, which confer distinct reactivity and versatility in synthetic and biological applications. This combination allows for a wide range of chemical transformations and potential biological activities .

Properties

Molecular Formula

C5H6BrClN2O2

Molecular Weight

241.47 g/mol

IUPAC Name

methyl 2-bromo-1H-imidazole-5-carboxylate;hydrochloride

InChI

InChI=1S/C5H5BrN2O2.ClH/c1-10-4(9)3-2-7-5(6)8-3;/h2H,1H3,(H,7,8);1H

InChI Key

VRQTVZZOBJBTOM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(N1)Br.Cl

Origin of Product

United States

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